molecular formula C11H23NO3 B012834 Boc-D-Leucinol CAS No. 106930-51-2

Boc-D-Leucinol

Cat. No. B012834
M. Wt: 217.31 g/mol
InChI Key: LQTMEOSBXTVYRM-SECBINFHSA-N
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Description

Boc-D-Leucinol is a derivative of the amino acid leucine, often utilized in the synthesis of peptides and polymers due to its protective Boc group, which makes it resistant to various conditions in synthetic processes. The interest in Boc-D-Leucinol spans from its role in forming α-helical structures to its applications in creating pH-responsive polymers and as a building block in complex organic synthesis.

Synthesis Analysis

The synthesis of Boc-D-Leucinol derivatives and related compounds often involves controlled polymerization techniques and specific reactions that target the amino acid's side chain. For instance, Boc-L-leucine derivatives undergo reversible addition-fragmentation chain transfer (RAFT) polymerization, resulting in narrow polydisperse polymers with controlled molecular weight, highlighting the precision in synthesizing amino acid-based polymers (Bauri et al., 2013).

Molecular Structure Analysis

The molecular structure of Boc-D-Leucinol and its derivatives has been elucidated through various techniques, including X-ray crystallography. These studies reveal the compound's ability to form specific conformations, such as α-helices, essential for its application in polymer science and synthesis (Ohyama et al., 2001).

Chemical Reactions and Properties

Boc-D-Leucinol is involved in numerous chemical reactions, serving as a precursor for various pharmaceutical and bioactive molecules. For example, it has been used in the synthesis of bioprotective agents through key intermediates, demonstrating its versatility in organic synthesis (Bernardim & Burtoloso, 2014). Additionally, the protective Boc group facilitates the synthesis of complex molecules by allowing selective deprotection and modification steps.

Physical Properties Analysis

The physical properties of Boc-D-Leucinol, such as solubility, melting point, and stability, are crucial for its storage and application in synthesis. These properties are determined by the compound's molecular structure and the presence of the Boc group, which affects its interaction with solvents and reagents.

Chemical Properties Analysis

The chemical properties of Boc-D-Leucinol, including reactivity, pKa, and the behavior of its functional groups, underlie its utility in synthesis. The Boc group, in particular, is stable under acidic conditions but can be removed under specific conditions, providing a versatile tool for the stepwise construction of peptides and other complex molecules.

For more in-depth information and studies on Boc-D-Leucinol and related compounds, the following references provide a comprehensive overview:

Scientific Research Applications

1. General Information about Boc-D-Leucinol Boc-D-Leucinol is a chemical compound with the molecular formula C11H23NO3 and a molecular weight of 217.31 . It’s also known by other names such as Boc-D-Leu-ol and N-BOC-D-Leucinol .

2. Biomedical Research Boc-D-Leucinol could potentially be used in biomedical research . Deuterium-labeled molecules, such as Boc-D-Leucinol, are becoming an important part of various biochemical and biomedical research . They are preferred over radioactive analogs in clinical diagnosis . For example, deuterated phenylalanine analogs can be used to detect hereditary phenylketonuria (PKU), a metabolic genetic disorder .

3. Innovative Drug Discovery Boc-D-Leucinol could also be used in innovative drug discovery . BOC Sciences, a provider of special chemicals, focuses on the use of deuterium to design new drugs . Their development goals include improving the drugs already on the market, saving the molecules in development that cannot be advanced to the subsequent development stage due to obvious toxic and side effects, and slowing or preventing the isomerization loss of drugs .

1. Deuterated Drug Discovery Boc-D-Leucinol could be used in the development of deuterated drugs . Deuterated drugs are obtained by replacing one or more carbon-hydrogen bonds (C-H) at specific metabolic sites on drug molecules with carbon-deuterium bonds (C-D) . This conversion between isotopes changes the molecular physicochemical properties of deuterated drugs, giving them special pharmacokinetic properties, which in turn improves the efficacy and safety of the drugs .

2. Diagnostic Research Deuterium-labeled molecules like Boc-D-Leucinol are becoming an important part of various biochemical and biomedical research . They are used in academic centers or commercial research organizations . In specific cases, researchers, clinical pharmacologists, and physicians use deuterium technology as a tool in clinical trials, medical diagnostics, or clinical pharmacology .

3. Analytical Testing Stable isotope technology, which includes deuterium-labeled compounds like Boc-D-Leucinol, plays a unique role in the detection of food, pesticide residues, and illegal drugs .

properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTMEOSBXTVYRM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583402
Record name tert-Butyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Leucinol

CAS RN

106930-51-2
Record name tert-Butyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Liu, L Ciszewski, L Shen… - … Process Research & …, 2014 - ACS Publications
… We investigated the ethylation of N-Boc-d-leucinol (1) in heptanes using 50% aqueous NaOH as the base and diethyl sulfate as the alkylating agent in the presence of 1.5 mol % of …
Number of citations: 1 pubs.acs.org
NM Assem - 2012 - search.proquest.com
Amino aldehydes are important building blocks in organic synthesis. However, due to the innate propensity for condensation to occur upon combination of aldehydes and amines, …
Number of citations: 4 search.proquest.com
RM Hili - 2010 - library-archives.canada.ca
In 1908, H. Emil Fisher attempted to prepare glycinal, an unprotected amino aldehyde, which he found to be inherently unstable and prone to polymerization. This instability arises from …
Number of citations: 4 library-archives.canada.ca
A Köckritz, M Sebek, A Dittmar, J Radnik… - Journal of Molecular …, 2006 - Elsevier
Primary alcohols were transfered into the corresponding aldehydes by catalytic oxidation with heterogeneous ruthenium catalysts. Ru(III) and Ru(0) species were deposited on titania …
Number of citations: 93 www.sciencedirect.com

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